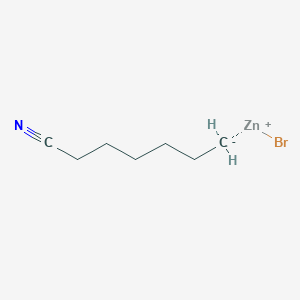

6-Cyanohexylzinc bromide

Beschreibung

BenchChem offers high-quality 6-Cyanohexylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyanohexylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

312624-28-5 |

|---|---|

Molekularformel |

C7H12BrNZn |

Molekulargewicht |

255.5 g/mol |

IUPAC-Name |

bromozinc(1+);heptanenitrile |

InChI |

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

MXIPCKRJAIFENH-UHFFFAOYSA-M |

SMILES |

[CH2-]CCCCCC#N.[Zn+]Br |

Kanonische SMILES |

[CH2-]CCCCCC#N.[Zn+]Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

6-Cyanohexylzinc Bromide: A Technical Guide to Functionalized Organozinc Reagents

Topic: 6-Cyanohexylzinc Bromide (CAS 312624-28-5) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary

6-Cyanohexylzinc bromide (CAS 312624-28-5) represents a critical class of functionalized organometallic reagents used in modern organic synthesis. Unlike hard nucleophiles (Grignard or organolithium reagents), this organozinc species exhibits high chemoselectivity, tolerating sensitive electrophilic functional groups such as esters, ketones, and nitriles. Its primary utility lies in Palladium- or Nickel-catalyzed Negishi cross-coupling reactions , enabling the modular installation of a 6-carbon nitrile-terminated linker onto aryl or vinyl scaffolds. This guide details the preparation, mechanistic behavior, and application of this reagent, emphasizing the "Knochel-type" stabilization protocols that have revolutionized its use.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 312624-28-5 |

| IUPAC Name | (6-Cyanohexyl)zinc(II) bromide |

| Molecular Formula | C₇H₁₂BrNZn |

| Molecular Weight | 255.47 g/mol |

| Appearance | Clear to slightly hazy liquid (typically in THF) |

| Concentration | Commonly 0.5 M in Tetrahydrofuran (THF) |

| Density | ~0.944 g/mL (25 °C) |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8 °C |

Synthesis & Preparation Protocols

While 6-Cyanohexylzinc bromide is commercially available, in-situ preparation is often required for cost efficiency or isotope labeling. The synthesis relies on the direct insertion of zinc into 6-bromohexanenitrile.

The Challenge of Zinc Activation

Standard zinc dust possesses a surface oxide layer (ZnO) that inhibits reaction. Successful synthesis requires depassivation. Two primary methods are detailed below: the Standard Activation and the Knochel-LiCl Enhanced Method .

Method A: Knochel-LiCl Enhanced Synthesis (Recommended)

Rationale: The addition of Lithium Chloride (LiCl) solubilizes surface oxides and forms a soluble RZnX·LiCl complex, significantly increasing reaction rate and yield.[1]

Reagents:

-

Zinc dust (1.5 equiv)[2]

-

LiCl (anhydrous, 1.5 equiv)

-

6-Bromohexanenitrile (1.0 equiv)[2]

-

THF (anhydrous)[3]

-

Activators: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)

Protocol:

-

Drying: Flame-dry a Schlenk flask under vacuum. Add Zn dust and LiCl.[1] Heat to 150°C under high vacuum for 2 hours to dry the salts.

-

Activation: Cool to room temperature (RT), refill with Argon, and add THF. Add 1,2-dibromoethane and heat to reflux for 1 minute. Cool. Add TMSCl and stir for 5 minutes.

-

Insertion: Add 6-bromohexanenitrile dropwise. Stir at 25–40°C.

-

Monitoring: Monitor by GC-FID (quenching an aliquot with water yields heptanenitrile).

-

Filtration: Once conversion >98%, stop stirring to let excess Zn settle. Cannulate the supernatant through a syringe filter into a dry storage flask.

Method B: Rieke Zinc (High Reactivity)

Rationale: Uses highly reactive "Rieke Zinc" (Zn*) generated by reducing ZnCl₂ with Lithium naphthalenide.

-

Pros: Works at lower temperatures (-78°C to 0°C).

-

Cons: Labor-intensive preparation of the reductant.

Mechanistic Architecture: The Negishi Cycle

The utility of 6-Cyanohexylzinc bromide is best understood through the Negishi cross-coupling catalytic cycle. The zinc reagent acts as the nucleophile in the transmetallation step.

Key Mechanistic Features

-

Transmetallation: This is often the rate-determining step. The zinc reagent transfers the alkyl group to the Palladium(II) center.

-

β-Hydride Elimination Suppression: Primary alkyl-Pd species are prone to β-hydride elimination. However, the rapid reductive elimination in Negishi couplings (often accelerated by phosphine ligands like SPhos or XPhos) favors the cross-coupled product.

Figure 1: The catalytic cycle of Negishi coupling utilizing 6-Cyanohexylzinc bromide. The organozinc reagent enters at the transmetallation step, transferring the cyanohexyl chain to the palladium center.

Applications & Case Studies

Synthesis of Functionalized Biaryls/Alkyl-Aryls

The primary application is linking the cyanohexyl chain to aromatic rings. This is vital in medicinal chemistry where the nitrile group serves as a "masked" amine or acid.

General Protocol:

-

Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%).

-

Substrate: Aryl Bromide or Triflate (1.0 equiv).

-

Reagent: 6-Cyanohexylzinc bromide (1.2 equiv).

-

Conditions: THF, 25°C to 60°C, 2–12 hours.

Why SPhos? Buchwald ligands like SPhos are bulky and electron-rich, facilitating the oxidative addition of deactivated aryl chlorides and accelerating reductive elimination to prevent β-hydride elimination of the alkyl chain.

Downstream Transformations

The nitrile handle provided by this reagent allows for versatile late-stage diversification:

-

Reduction: H₂/Raney Ni

Primary Amine (Linkers for PROTACs). -

Hydrolysis: NaOH/H₂O

Carboxylic Acid. -

Click Chemistry: NaN₃

Tetrazole (Bioisostere of carboxylic acid).

Handling, Stability, and Troubleshooting

Titration (Quality Control)

Organozinc reagents degrade over time. Precise stoichiometry is required. Iodine Titration Method:

-

Dissolve a known amount of Iodine (I₂) in dry THF.

-

Add the organozinc solution dropwise until the brown color persists (or disappears, depending on the indicator setup).

-

Better Alternative:Titration with Iodine in the presence of LiCl. The active Zn species reacts quantitatively with I₂.

-

Reaction:

-

The "Precipitate" Issue

Commercial solutions stored at 4°C often develop a white precipitate.

-

Cause: Solubility limit of ZnBr₂ salts or aggregation of the organozinc species.

-

Solution: Warm the bottle to Room Temperature (25°C) and gently swirl (do not shake vigorously) under an inert atmosphere. If solids persist, titrate the supernatant; the active reagent is likely in solution, while the solid is inorganic zinc salt.

Safety

-

Pyrophoricity: While not as pyrophoric as t-BuLi, 6-Cyanohexylzinc bromide is reactive. Spills should be covered with dry sand or vermiculite.

-

Toxicity: Contains cyanides (bound) and zinc. In acidic conditions, risk of HCN evolution exists (though low with alkyl nitriles).

References

-

Knochel, P., et al. (2006).[1] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link

-

Negishi, E. (1977).[4] "Selective carbon-carbon bond formation via transition metal catalysis." Accounts of Chemical Research. Link

-

Sigma-Aldrich. "6-Cyanohexylzinc bromide Product Specification." Link

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link

-

Milne, J. E., & Buchwald, S. L. (2004).[4] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[4] Journal of the American Chemical Society. Link

Sources

Technical Monograph: Characterization and Handling of 6-Cyanohexylzinc Bromide

Executive Summary

6-Cyanohexylzinc bromide (0.5 M in THF) represents a specialized class of functionalized organozinc reagents. Unlike traditional Grignard or organolithium reagents, which are often incompatible with sensitive functional groups like nitriles (cyano groups), organozinc reagents exhibit a high degree of chemoselectivity. This allows the nitrile moiety to remain intact during metal insertion and subsequent cross-coupling reactions (e.g., Negishi coupling).

This guide provides a rigorous analysis of the physical properties, handling protocols, and quality control measures required to utilize this reagent effectively in drug discovery and advanced organic synthesis.

Part 1: Chemical Identity & Physical Specifications

The physical behavior of 6-Cyanohexylzinc bromide is dominated by its solvent matrix (Tetrahydrofuran) but distinctively modified by the heavy metal solute.

Core Specifications Table

| Property | Specification | Notes |

| Product Name | 6-Cyanohexylzinc bromide | Solution |

| CAS Number | 312624-28-5 | Specific to the THF solution |

| Concentration | 0.5 M (Typical) | Titer decreases over time/exposure |

| Solvent | Tetrahydrofuran (THF) | Stabilized (BHT) or Unstabilized |

| Molecular Formula | Solute only | |

| Molecular Weight | 255.47 g/mol | Solute only |

| Density | 0.944 g/mL at 25 °C | Higher than neat THF (0.889 g/mL) |

| Appearance | Clear to dark brown liquid | Color varies by Zn source/purity |

| Flash Point | -17 °C (1.4 °F) | Driven by THF solvent |

| Storage Temp | 2–8 °C | Refrigerate; do not freeze |

Physical Characteristics Analysis[4][6][7][8][9][10]

-

Density Differential: The solution density (0.944 g/mL) is approximately 6% higher than pure THF. This increase is directly attributable to the dissolved zinc species. In automated liquid handling systems, this viscosity and density difference requires recalibration of aspiration speeds to prevent dripping or inaccurate dosing.

-

Solubility & Precipitation: While soluble in THF, the reagent can precipitate zinc salts (ZnBr

) if stored below 0 °C for extended periods. If precipitation occurs, the solution should be gently warmed to room temperature and swirled (not shaken vigorously) to redissolve solids before titration. -

Thermal Stability: The nitrile group is thermally stable at room temperature in this matrix. However, the reagent is strictly air and moisture sensitive . Hydrolysis destroys the C-Zn bond, releasing heptanenitrile and zinc salts.

Part 2: Synthesis & Formation Mechanism

The generation of 6-Cyanohexylzinc bromide typically utilizes the direct insertion of activated zinc (Rieke zinc or iodine-activated zinc dust) into 6-bromohexanenitrile. This method prevents the "Wurtz coupling" side reaction and preserves the nitrile functionality.

Mechanism Diagram

The following diagram illustrates the direct insertion pathway, highlighting the chemoselectivity that preserves the cyano group.

Figure 1: Direct oxidative addition of Zinc into alkyl bromide. The mild reactivity of Zn allows the nitrile group to survive without protection.

Part 3: Quality Control (Titration Protocol)

Trustworthiness Directive: Never assume the commercial titer (0.5 M) is accurate at the moment of use. Organozincs degrade. You must validate the concentration using the Iodine Titration Method (Knochel Method) .

The Principle

Organozinc reagents react quantitatively with iodine (

Step-by-Step Protocol

-

Preparation:

-

Dry a 10 mL Schlenk flask or vial under vacuum and refill with Argon.

-

Weigh exactly 254 mg (1.0 mmol) of Iodine (

) and add to the flask. -

Add 5 mL of dry THF (containing 0.5M LiCl to solubilize the Zn species).

-

Result: A dark brown solution.

-

-

Titration:

-

Using a gas-tight syringe, draw up the 6-Cyanohexylzinc bromide solution.

-

Add the zinc reagent dropwise to the iodine solution while stirring vigorously at 0 °C (ice bath).

-

Observation: The brown color will lighten to orange, then yellow.

-

-

Endpoint:

-

Continue adding dropwise until the solution becomes completely colorless .

-

Record the volume of zinc reagent added (

).

-

-

Calculation:

Titration Logic Flow

Figure 2: Iodine titration workflow for validating active organozinc concentration.

Part 4: Application Context (Negishi Coupling)

The primary utility of 6-Cyanohexylzinc bromide is in Negishi Cross-Coupling . This reaction couples the alkyl-zinc reagent with an aryl or vinyl halide using a Palladium (Pd) or Nickel (Ni) catalyst.[1]

Why use this reagent?

Standard alkyl-lithium reagents would attack the nitrile group (nucleophilic addition to the

Workflow Diagram

Figure 3: Negishi coupling pathway utilizing the chemoselectivity of the organozinc reagent.

Part 5: Safety & Handling

Hazard Identification

-

H225: Highly flammable liquid and vapor (THF).

-

H314: Causes severe skin burns and eye damage (Zinc salts are corrosive).

-

EUH019: May form explosive peroxides (THF hazard).

Operational Safety

-

Atmosphere: Must be handled under an inert atmosphere (Nitrogen or Argon) using Schlenk lines or a glovebox.

-

Syringe Technique: Use oven-dried, gas-tight syringes with long needles to retrieve the solution through a septum. Never pour the solution.

-

Quenching: Quench excess reagent with saturated aqueous Ammonium Chloride (

).[4] Do not use water directly as the reaction can be vigorous.

References

-

Sigma-Aldrich. 6-Cyanohexylzinc bromide solution 0.5 M in THF Product Specification. Link

-

Knochel, P., et al. (2006).[5][6] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. (Context on LiCl solubilization effects). Link

-

Fisher Scientific. Safety Data Sheet: 6-Cyanohexylzinc bromide. Link

Sources

- 1. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 臭化シアン ≥98.5% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

Technical Guide: Stability, Storage, and Handling of 6-Cyanohexylzinc Bromide

Executive Summary

6-Cyanohexylzinc bromide (CAS: 312624-28-5) represents a class of functionalized organozinc reagents that bridge the gap between the high reactivity of Grignard reagents and the functional group tolerance required for complex molecule synthesis. Typically supplied as a 0.5 M solution in tetrahydrofuran (THF) , this reagent is a cornerstone in Negishi cross-coupling reactions, allowing the direct introduction of nitrile-functionalized alkyl chains.

However, its utility is counterbalanced by its thermodynamic fragility. Unlike simple dialkylzincs, the presence of the Lewis-basic nitrile group and the coordination dynamics of the zinc-bromide bond create a metastable system prone to hydrolysis, oxidation, and Schlenk-type disproportionation. This guide outlines the rigorous protocols required to maintain the reagent’s titer and integrity.

Part 1: Chemical Profile & Mechanistic Stability

To store this reagent effectively, one must understand the mechanisms that drive its degradation.

The Schlenk Equilibrium and Precipitation

In THF, 6-Cyanohexylzinc bromide exists in a dynamic equilibrium known as the Schlenk equilibrium, similar to Grignard reagents but driven by zinc coordination chemistry:

-

The Cold Storage Paradox: While low temperatures (2–8°C) are required to suppress thermal decomposition, they also decrease the solubility of zinc salts (

). -

Observation: Users frequently observe a white precipitate in the bottle upon removal from the fridge.

-

Diagnosis: This is often not decomposition, but rather the precipitation of the zinc halide species or a complex with the nitrile functionality.

-

Action: Do not filter immediately. Allow the reagent to warm to room temperature (20–25°C) with gentle swirling. If the solid redissolves, the titer is likely preserved.

Irreversible Degradation Pathways

The reagent is intolerant to moisture and oxygen. The nitrile group (

-

Protonolysis (Moisture Attack):

Result: Formation of heptanenitrile (inert impurity) and basic zinc salts (white solid that does not redissolve). -

Oxidation:

Result: Loss of nucleophilic activity; formation of alkoxides.

Stability Logic Diagram

The following diagram illustrates the decision matrix for assessing reagent viability based on visual inspection and storage history.

Caption: Decision matrix distinguishing between reversible salt precipitation (Schlenk equilibrium) and irreversible chemical degradation.

Part 2: Storage Architecture

The integrity of 6-Cyanohexylzinc bromide is maintained through a strict "Cold Chain" protocol.

Primary Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Suppresses thermal disproportionation and solvent evaporation through the septum. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" when the septum is pierced. |

| Container | Sure/Seal™ or AcroSeal™ | Crimped caps with Teflon-faced silicone liners are mandatory to prevent moisture diffusion. |

| Headspace | Positive Pressure | Always leave the bottle with a slight positive pressure of inert gas to prevent air ingress during cooling cycles. |

The "Septum Hygiene" Protocol

The most common failure point is the septum. Repeated puncturing creates micro-channels for moisture entry.

-

Needle Gauge: Use 21G or higher (thinner) needles. Avoid 16G or 18G needles which core the septum.

-

Parafilm: Wrap the cap/septum interface with Parafilm M® immediately after use. This acts as a secondary moisture barrier.

-

Over-Cap: If storing for >1 month, place the sealed bottle inside a secondary jar containing active desiccant (e.g., Drierite) at 4°C.

Part 3: Quality Control (Titration)

Trustworthiness Directive: Never assume the commercial label concentration (0.5 M) is accurate after the bottle has been opened. Organozinc reagents can lose 5–10% titer per week if handled improperly.

The Iodometric Titration (Knochel Method) is the gold standard for quantifying active carbon-zinc bonds.

Materials

-

Titrant: Iodine (

) solid (sublimed). -

Solvent: Dry THF.

-

Analyte: 6-Cyanohexylzinc bromide sample.[1]

-

Standard: No external indicator is needed; the iodine color serves as the indicator.

Step-by-Step Protocol

-

Preparation: Flame-dry a 10 mL Schlenk flask or heavy-walled vial under Argon flow.

-

Iodine Charge: Accurately weigh 254 mg (1.0 mmol) of solid Iodine into the flask.

-

Solvation: Add 2–3 mL of dry THF to dissolve the iodine. The solution will be a deep, dark brown.

-

Titration:

-

Fill a dry syringe with the organozinc reagent.

-

Add the reagent dropwise to the stirring iodine solution.

-

Endpoint: The solution transitions from Dark Brown

Yellow -

The endpoint is reached when the solution becomes completely clear (colorless).

-

Calculation

-

Note: The stoichiometry is 1:1 (

).

Titration Workflow Diagram

Caption: Visual progression of the iodometric titration method for organozinc reagents.

Part 4: Handling & Emergency Safety

Handling Techniques

-

Cannula Transfer: For volumes >10 mL, use a double-tipped needle (cannula) under positive Argon pressure. This avoids exposing the liquid to air.[1][2][3][4][5][6]

-

Syringe Transfer: For smaller volumes, use gas-tight glass syringes. Flush the syringe with Argon 3 times before drawing the reagent.

Emergency Procedures

-

Spill: Do not use water.[2] Cover with dry sand or vermiculite. 6-Cyanohexylzinc bromide is not pyrophoric like t-Butyllithium, but it will generate heat and fumes (HBr) upon contact with water.

-

Skin Contact: Wash immediately with soap and water.[3] The zinc salts are corrosive, and the organic bromide component can be absorbed.

Troubleshooting "Dead" Reagents

If the titration reveals a concentration <0.1 M (when it should be 0.5 M):

-

Do not concentrate: Evaporating the THF will likely crash out unstable zinc species.

-

Disposal: Quench slowly by adding the reagent into a stirring solution of dilute HCl or saturated Ammonium Chloride at 0°C.

References

-

Sigma-Aldrich. 6-Cyanohexylzinc bromide solution 0.5 M in THF - Product Specification.[1] Merck KGaA. Link

-

Knochel, P., et al. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[4][7] Link

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

-

PubChem. 6-Cyanohexylzinc bromide (Compound Summary). National Center for Biotechnology Information. Link

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

Sources

- 1. 6-氰己基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.es [fishersci.es]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Handling of 6-Cyanohexylzinc Bromide

Executive Summary

6-Cyanohexylzinc bromide (CAS: 312624-28-5) represents a class of functionalized organozinc reagents critical for introducing alkyl chains containing sensitive electrophilic handles (nitriles) into complex scaffolds via Negishi cross-coupling.[1] Unlike Grignard reagents, which would self-terminate by attacking the nitrile group, this organozinc species exhibits high chemoselectivity.

However, its utility is governed by solubility parameters that dictate its concentration, stability, and reactivity. This guide details the physicochemical behavior of 6-cyanohexylzinc bromide in ethereal solvents, the mechanistic role of Lithium Chloride (LiCl) in solubilization ("Turbo" reagents), and validated protocols for preparation and quantitation.

Physicochemical Profile and Solvent Compatibility[2]

The solubility of organozinc halides (

Solvent Performance Matrix

| Solvent | Solubility Limit (25°C) | Stability ( | Application Context |

| THF | High (0.5 – 1.2 M) | Excellent (> 4 weeks) | Standard. The oxygen lone pairs effectively coordinate Zn, driving the Schlenk equilibrium toward soluble species. |

| 2-MeTHF | High (0.5 – 1.0 M) | Superior (> 8 weeks) | Process Preferred. Higher boiling point (80°C) allows faster kinetics. Immiscible with water, simplifying aqueous workup. |

| Diethyl Ether | Moderate (< 0.3 M) | Moderate | Suboptimal. Weaker Lewis basicity results in slower formation rates and lower maximum concentrations. |

| Toluene | Insoluble (unless mixed) | N/A | Co-solvent only. Used to dilute THF solutions for specific rheological needs; cannot solubilize |

| Alcohols/Water | Incompatible | Instant Decomposition | Protic solvents cause immediate protonolysis ( |

The "Turbo" Effect: LiCl-Mediated Solubilization

While THF is effective, the addition of anhydrous Lithium Chloride (LiCl) creates a composite reagent known as a "Turbo Zinc." LiCl does not just act as a salt; it modifies the structure of the organozinc species.

-

Mechanism: LiCl facilitates the breakdown of polymeric

aggregates into soluble monomeric species of the type -

Impact: This increases solubility limits (often doubling molarity) and reactivity by exposing the Zn-C bond to potential transmetallation partners.

Mechanistic Visualization: Solvation & Equilibrium

The following diagram illustrates the transition from insoluble aggregates to soluble reactive species using THF and LiCl.

Figure 1: Solvation pathway of organozinc reagents. THF breaks the initial polymer; LiCl further stabilizes the monomeric species, enhancing solubility and reactivity.

Preparation Protocol (Direct Insertion)

The most robust method for generating 6-cyanohexylzinc bromide involves the direct insertion of activated Zinc into 6-bromohexanenitrile. This avoids the use of Grignard intermediates which are incompatible with the cyano group.

Reagents

-

Substrate: 6-Bromohexanenitrile (1.0 equiv).

-

Metal: Zinc dust (1.5 equiv, <10 microns preferred).[2]

-

Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 1 mol%).

-

Solvent: Anhydrous THF (0.5 M to 1.0 M relative to substrate).

-

Additive (Optional): LiCl (1.0 equiv) for "Turbo" preparation.

Step-by-Step Workflow

-

Zinc Activation (Critical):

-

Under Argon, charge a flame-dried flask with Zn dust and LiCl (if using).[2]

-

Heat to 150°C under high vacuum for 20 mins to dry the salts.

-

Cool to room temp, add THF.

-

Add 1,2-dibromoethane and reflux for 1 minute (etching the oxide layer).

-

Cool slightly, add TMSCl and stir for 5 minutes (scavenging oxides).

-

-

Insertion Reaction:

-

Add 6-bromohexanenitrile neat or as a concentrated solution in THF.

-

Heat the mixture to 50°C.

-

Observation: The grey suspension will slowly turn to a dark grey/black solution as Zinc is consumed and the organozinc species dissolves.

-

Stir for 12–24 hours.

-

-

Clarification:

-

Stop stirring and allow excess Zn to settle (1–2 hours).

-

Cannulate the supernatant (the active reagent) into a fresh, dry Schlenk flask.

-

Analytical Quantitation: Iodine Titration

You cannot assume 100% conversion. The concentration must be titrated before use in sensitive couplings. The Iodine/LiCl method is the industry standard for organozincs.

Principle

Iodine (dark brown) is consumed by the organozinc. The endpoint is the transition from brown to clear/yellow.[3][4]Protocol

-

Standard Solution: Weigh exactly 254 mg of Iodine (

, 1.0 mmol) into a dry vial. -

Solvation: Dissolve

in 5 mL of a 0.5 M LiCl/THF solution. (LiCl is required to solubilize the resulting ZnI2 byproducts, preventing precipitation that obscures the endpoint). -

Titration:

-

Calculation:

Application Context: Negishi Coupling

The solubility profile directly impacts the Negishi coupling workflow.

Figure 2: The role of solubilized Zn-reagent in the catalytic cycle.

Process Note: If using 2-MeTHF, the reaction can be run at higher temperatures (up to 80°C), which is often necessary for sterically hindered aryl bromides. The nitrile group remains stable under these conditions.

References

-

Knochel, P., et al. (2004).[5][6][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Preparation of Functionalized Benzylic Zinc Chlorides." Synthesis.

-

Organic Syntheses. (2012). "Preparation of Functionalized Organozinc Reagents." Org.[5][6][8][9][10] Synth. Vol 89. (General procedure for Zinc insertion).

-

Sigma-Aldrich. "6-Cyanohexylzinc bromide solution 0.5 M in THF."[11] Product Specification.

-

Pace, V., et al. (2016). "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." Current Organic Chemistry.

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. cms.chempoint.com [cms.chempoint.com]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Cyanohexylzinc bromide 0.5M tetrahydrofuran 312624-28-5 [sigmaaldrich.com]

Comprehensive Characterization of 6-Cyanohexylzinc Bromide: Spectroscopic Signatures and Synthetic Validation

This technical guide is structured to serve as a definitive reference for the characterization and handling of 6-Cyanohexylzinc bromide , a functionalized organozinc reagent critical in modern cross-coupling chemistry (Negishi coupling).[1]

CAS: 312624-28-5

Formula:

Executive Summary & Mechanistic Context[2][3][4][5]

6-Cyanohexylzinc bromide represents a class of functionalized alkylzinc halides prepared via the direct insertion of zinc into alkyl bromides. Unlike Grignard reagents, which would rapidly attack the nitrile functionality, organozinc reagents exhibit high functional group tolerance due to the more covalent nature of the

However, this stability comes at the cost of reactivity.[1] The "Senior Scientist" perspective dictates that successful utilization of this reagent relies not just on its synthesis, but on the LiCl-mediated solubilization (Knochel's method).[1] The presence of LiCl breaks down polymeric zinc aggregates

Synthesis & Activation Workflow

The following diagram illustrates the critical activation steps required to generate a spectroscopically clean reagent.

Figure 1: The LiCl-mediated zinc insertion pathway.[1] LiCl is essential for preventing aggregate precipitation, ensuring a homogeneous solution for NMR analysis.[1]

Spectroscopic Data Analysis[2][4][6][7][8][9]

Direct spectroscopic observation of organometallics is fraught with artifacts due to air sensitivity and aggregation.[1] The data below distinguishes between the active species (in situ) and the validated derivatives (quenched).

A. Nuclear Magnetic Resonance (NMR)

Solvent: THF-d8 or THF (No-D NMR)

The

| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |

| 0.20 – 0.60 | Triplet (broad) | Primary Confirmation. Significantly shielded compared to | ||

| 2.30 – 2.35 | Triplet | Remains largely unchanged from precursor; confirms nitrile integrity.[1] | ||

| Internal | 1.30 – 1.60 | Multiplet | Overlapping methylene envelope.[1] | |

| Solvent | THF ( | 3.58 | Multiplet | Dominant solvent signal.[1] |

| Solvent | THF ( | 1.73 | Multiplet | Dominant solvent signal.[1] |

Technical Insight: If the signal at

B. Infrared Spectroscopy (FT-IR)

Method: Liquid cell (CaF2) or ReactIR (In-situ probe)[1]

IR is the most robust method for monitoring the reaction progress in real-time without quenching.[1]

-

Nitrile Stretch (

):-

Precursor (Alkyl Bromide): ~2245 cm⁻¹[1]

-

Organozinc Reagent: 2240 – 2250 cm⁻¹

-

Note: The shift is subtle.[1] The primary indicator of success is the disappearance of the

stretch (volatile region, often obscured) and the stability of the

-

C. Mass Spectrometry (MS) & Chromatographic Validation

Direct MS of the organozinc species is not standard due to ionization-induced decomposition.[1] Validation is performed via GC-MS of quenched aliquots.[1][2]

Protocol: Iodolysis (The "Gold Standard" for Purity)

To distinguish between active reagent and hydrolyzed alkane, an iodine quench is used.[1]

-

Take 0.1 mL reagent.[1]

-

Add to 0.5 mL of

in THF. -

Wash with

(aq) to remove excess iodine.[1] -

Extract with ether -> GC-MS.[1]

| Species | Formula | Molecular Weight | GC-MS Signature ( | Interpretation |

| Active Reagent Derivative | 237.07 | 237 ( | Positive ID. Confirms C-Zn bond existed.[1] | |

| Hydrolysis Byproduct | 111.10 | 111 ( | Dead Reagent. Indicates moisture contamination ("proton quench").[1] | |

| Wurtz Coupling (Dimer) | 220.35 | 220 ( | Side Reaction. Indicates overheating during insertion.[1] |

Experimental Protocols

Protocol A: Preparation via LiCl-Mediated Insertion

Reference: Adapted from Knochel et al.[1]

-

Drying: Flame-dry a 3-neck flask under Argon. Add LiCl (1.5 eq) and Zn dust (1.5 eq).[1] Dry under high vacuum at 150°C for 2 hours (Crucial: LiCl is hygroscopic).

-

Activation: Cool to RT. Add dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool. Add TMSCl (1 mol%) and heat to reflux for 1 min.

-

Insertion: Add 6-bromohexanenitrile (1.0 eq) dropwise at 30°C.

-

Maturation: Stir at 25-40°C for 12-24 hours. Monitor by GC-MS (iodolysis aliquot).

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant through a glass wool filter into a dry Schlenk tube.

Protocol B: Titration (Quantification)

Why this matters: You cannot assume 100% yield.[1] Organozincs must be titrated before use.[1]

Method: Iodine Titration (Back-titration not required for LiCl species).[1]

-

Titrant:

(weighed accurately, approx 100 mg) in dry THF (2 mL). -

Analyte: Add organozinc solution dropwise to the iodine solution.

-

Endpoint: Transition from Dark Brown

Yellow

Figure 2: Titration logic. The disappearance of iodine color indicates stoichiometric consumption of the organozinc reagent.

Handling & Stability (Senior Scientist Notes)

-

The "LiCl Effect": Do not attempt to prepare this without LiCl if you intend to store it.[1] Simple alkylzincs precipitate as aggregates over time, changing the titer and reactivity. The

complex is stable for months at -20°C under Argon.[1] -

Solvent Compatibility: This reagent is stable in THF.[1] Do not add DMF or DMAc until immediately before the cross-coupling event, as these can promote slow decomposition or thermal instability.[1]

-

Safety: While less pyrophoric than diethylzinc, 6-cyanohexylzinc bromide is still water-reactive.[1] Quenching large quantities releases heat and heptanenitrile (toxic).[1]

References

-

Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link(Foundational work on LiCl solubilization of organometallics)

-

Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][3] Synthesis, 2006(05), 890–891.[1] Link(The definitive iodine titration protocol)

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link(Reference for solvent residual peaks in THF)

Sources

Methodological & Application

using 6-Cyanohexylzinc bromide for C(sp3)-C(sp2) bond formation

Application Note: High-Fidelity C(sp3)-C(sp2) Bond Formation using 6-Cyanohexylzinc Bromide

Executive Summary

This guide details the protocols for utilizing 6-Cyanohexylzinc bromide in Negishi cross-coupling reactions to install functionalized alkyl chains onto aryl or heteroaryl scaffolds. Unlike rigid Grignard or organolithium reagents, this organozinc reagent offers exceptional chemoselectivity, tolerating sensitive functional groups (esters, ketones, nitro groups) while providing a "masked" amine or carboxylic acid via the terminal nitrile. This note integrates the Knochel-enhanced methodology (LiCl-mediated) to overcome traditional reactivity bottlenecks in alkyl-aryl couplings.

Strategic Value & Mechanistic Insight

Why 6-Cyanohexylzinc Bromide?

In medicinal chemistry, long-chain alkyl linkers are critical for optimizing solubility and binding affinity (e.g., PROTACs, antibody-drug conjugates). 6-Cyanohexylzinc bromide serves as a bifunctional building block:

-

The Zinc Terminus: Facilitates C-C bond formation via Pd/Ni catalysis.[1]

-

The Nitrile Terminus: Remains inert during coupling but can be subsequently reduced to a primary amine (for amide coupling) or hydrolyzed to a carboxylic acid.

The "Turbo-Zinc" Effect (LiCl Mediation)

Standard alkylzinc halides often suffer from sluggish transmetallation kinetics due to the formation of polymeric aggregates. This protocol relies on the presence of Lithium Chloride (LiCl) .[2][3][4][5] LiCl breaks these aggregates, forming monomeric soluble species (e.g.,

Figure 1: Mechanistic Pathway of Negishi Coupling The diagram below illustrates the catalytic cycle, highlighting the critical role of LiCl in the transmetallation step.

Caption: The Negishi catalytic cycle. Note the activation of the organozinc reagent by LiCl (Green Node), which is essential for efficient transmetallation.

Material Handling & Safety

-

Hazard Class: Pyrophoric (in high concentrations), Water-Reactive, Flammable.

-

Storage: Store at 2–8°C under Argon/Nitrogen. Ensure the septum is sealed with Parafilm.

-

Solvent System: Anhydrous THF is the standard solvent.

-

Pre-Check: Commercial organozinc reagents degrade over time. Always titrate before use.

Protocol 1: Iodometric Titration (Mandatory)

Purpose: To determine the precise active concentration of the organozinc reagent. Relying on the bottle label often leads to stoichiometry errors.

Reagents:

-

Iodine (

) (Solid, sublimed) -

LiCl (Anhydrous)[6]

-

Dry THF

Procedure:

-

Weigh 254 mg of Iodine (1.0 mmol) into a dry, Argon-flushed 10 mL vial equipped with a stir bar.

-

Add 2-3 mL of a 0.5M LiCl solution in dry THF .

-

Note: The LiCl accelerates the reaction between Zn and Iodine, ensuring a sharp endpoint.

-

-

Cool the brown solution to 0°C (ice bath).

-

Add the 6-Cyanohexylzinc bromide solution dropwise via a syringe while stirring vigorously.

-

Endpoint: The solution will transition from Dark Brown → Yellow → Colorless .

-

Calculation:

Protocol 2: C(sp3)-C(sp2) Negishi Coupling

Scope: Coupling 6-Cyanohexylzinc bromide with an Aryl Bromide.

Substrate Selection:

-

Electrophile: Aryl Bromides (Ar-Br) are preferred. Aryl Chlorides require specialized ligands (e.g., SPhos, XPhos). Aryl Iodides are very reactive but may cause halogen-lithium exchange side reactions if not careful.

-

Catalyst: Pd(dppf)Cl2 is the robust "workhorse" for alkyl-aryl coupling, minimizing

-hydride elimination. Pd-PEPPSI-IPr is an excellent alternative for difficult substrates.

Workflow Diagram:

Caption: Operational workflow for the Negishi coupling reaction.

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL Schlenk flask or microwave vial. Cool under Argon.

-

Charge Reagents:

-

Add Aryl Bromide (1.0 mmol, 1.0 equiv).

-

Add Pd(dppf)Cl2 \cdot DCM (0.03 mmol, 3 mol%).

-

Optional: Add CPhos or SPhos (6 mol%) if using Pd2(dba)3 instead of a pre-catalyst.

-

-

Solvent: Add anhydrous THF (2 mL).

-

Reagent Addition:

-

Add the titrated 6-Cyanohexylzinc bromide (typically 0.5 M in THF) (1.2 – 1.5 mmol, 1.2–1.5 equiv) dropwise via syringe.

-

Observation: A mild exotherm may occur. The solution color typically changes (often to dark red/brown indicating active Pd species).

-

-

Reaction:

-

Stir at Room Temperature for 2–4 hours.

-

Optimization: If conversion is <50% after 2 hours, heat to 50°C .

-

-

Quench & Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc). The nitrile product is usually more polar than the starting aryl halide.

Data & Optimization Guide

Table 1: Catalyst Performance Matrix (Typical Results)

| Catalyst System | Ligand Class | Yield (Typical) | Best For... |

| Pd(dppf)Cl2 | Bidentate Phosphine | 85-95% | Standard Aryl Bromides/Iodides. Prevents isomerization. |

| Pd2(dba)3 + SPhos | Buchwald Biaryl | 90-98% | Sterically hindered substrates or Aryl Chlorides. |

| Pd-PEPPSI-IPr | NHC | 80-90% | Highly deactivated electron-rich aryl halides. |

| Ni(acac)2 + dppf | Nickel/Phosphine | 60-80% | Cost-sensitive scale-up (requires higher catalyst loading). |

Troubleshooting "No Reaction"

-

Check Reagent Quality: Did you titrate? If the reagent is <0.2 M, hydrolysis has likely occurred.

-

Add LiCl: If using a commercial reagent without LiCl, add 1.5 equiv of anhydrous LiCl solid to the reaction flask before adding the zinc reagent.

-

Solvent Switch: For extremely insoluble aryl halides, use a THF:NMP (4:1) mixture. NMP promotes transmetallation.

Preparation of the Reagent (In-House)

If commercial stock is unavailable or degraded.

-

Activation: Place Zn dust (1.5 equiv) and LiCl (1.5 equiv) in a flask. Heat to 150°C under high vacuum for 1 hour (essential to remove water). Cool to RT under Argon.

-

Solvent: Add dry THF. Add 5 mol% TMSCl to activate the Zn surface.

-

Insertion: Add 7-bromoheptanenitrile (1.0 equiv) (Note: Precursor for 6-cyanohexyl chain).

-

Heat: Stir at 50°C for 12 hours.

-

Finish: Stop stirring. Let Zn dust settle. The supernatant is your reagent. Titrate as above.

References

-

Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336. Link

-

Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, vol. 2006, no.[2] 05, 2006, pp. 890-891. Link

-

Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1][7][8][9][10] A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, vol. 15, no. 11, 1982, pp. 340-348. Link

-

Han, F. S. "Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chemical Society Reviews, vol. 42, 2013, pp. 5270-5298. (Context on Alkyl-Aryl coupling challenges). Link

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. youtube.com [youtube.com]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

solvent effects on 6-Cyanohexylzinc bromide coupling efficiency

Application Note: Solvent-Dependent Kinetics & Optimization of 6-Cyanohexylzinc Bromide Couplings

Executive Summary

This guide details the preparation, quantification, and cross-coupling of 6-Cyanohexylzinc bromide , a functionalized alkylzinc reagent. While organozinc reagents offer exceptional functional group tolerance (compatible with esters, nitriles, and ketones), their lower nucleophilicity compared to Grignard or organolithium reagents often results in sluggish kinetics in pure ethereal solvents.

This protocol demonstrates that the introduction of polar aprotic cosolvents—specifically N-Methyl-2-pyrrolidone (NMP) or 1,3-Dimethyl-2-imidazolidinone (DMI) —is not merely an additive step but a critical kinetic switch. By altering the solvation shell of the zinc species, these cosolvents can accelerate reaction rates by orders of magnitude, enabling quantitative yields at lower temperatures and catalyst loadings.

Mechanistic Insight: The Solvation Effect

In pure THF, alkylzinc halides (

The Polar Cosolvent Acceleration: When a polar aprotic solvent (NMP or DMI) is introduced, it acts as a superior donor ligand.

-

De-aggregation: It breaks down the stable THF-zinc clusters into monomeric, solvent-separated species.

-

Bond Polarization: The high dielectric constant and donor number of NMP increase the polarity of the

bond, making the alkyl group significantly more nucleophilic (anion-like) without triggering the basicity issues associated with Grignards. -

Catalyst Stabilization: These solvents can also stabilize the coordinatively unsaturated Pd(0) species, preventing "palladium black" precipitation.

Figure 1: Transition from aggregated, sluggish zinc species in THF to monomeric, reactive species upon polar cosolvent addition.

Comparative Data: Solvent Influence on Yield

The following data illustrates the coupling of 6-Cyanohexylzinc bromide (1.2 equiv) with 4-bromoanisole (1.0 equiv) using 2 mol% Pd(OAc)

| Solvent System | Temperature | Time | Conversion (GC) | Isolated Yield |

| THF (100%) | 25°C | 24 h | 35% | 28% |

| THF (100%) | 60°C | 12 h | 65% | 58% |

| THF:NMP (2:1) | 25°C | 4 h | >98% | 94% |

| THF:DMI (2:1) | 25°C | 6 h | >95% | 91% |

Key Finding: The THF:NMP system allows the reaction to proceed to completion at room temperature in a fraction of the time required for pure THF, preserving the catalyst and sensitive substrates.

Detailed Experimental Protocols

Protocol A: Preparation of 6-Cyanohexylzinc Bromide

Target Concentration: ~0.5 - 0.8 M in THF

Reagents:

-

Lithium Chloride (anhydrous)

-

6-Bromohexanenitrile

-

1,2-Dibromoethane & TMSCl (activators)

-

THF (Anhydrous)

Procedure:

-

Drying: Flame-dry a 3-neck round bottom flask under Argon flow.

-

LiCl Addition: Add LiCl (1.2 equiv relative to Zn) and heat under vacuum (150°C) for 1 hour to ensure absolute dryness. Note: LiCl is hygroscopic; this step is critical for solubilizing the zinc species.

-

Zinc Activation: Cool to RT. Add Zinc dust (1.5 equiv) and THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add 1 mol% TMSCl and stir for 5 minutes.

-

Insertion: Add 6-Bromohexanenitrile (1.0 equiv) dropwise.

-

Observation: An exotherm should be observed. If not, gently warm to 40°C to initiate.

-

-

Maturation: Stir at room temperature for 12–18 hours. The grey suspension will settle, leaving a clear supernatant containing the organozinc reagent.

Protocol B: Iodometric Titration (Self-Validating Step)

Never assume concentration based on starting materials. Titrate before every coupling.

-

Weigh exactly 254 mg of Iodine (

) into a dry vial. -

Dissolve in 5 mL of 0.5 M LiCl in THF.

-

Cool to 0°C.

-

Add the organozinc supernatant dropwise via a tared syringe until the brown iodine color persists as a clear, colorless solution (or light yellow).

-

Calculation:

Protocol C: The Negishi Coupling (Optimized)

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

6-Cyanohexylzinc bromide (1.2 - 1.3 equiv, titrated)

-

Catalyst: Pd(OAc)

(2 mol%) + S-Phos (4 mol%) (or PEPPSI-iPr) -

Cosolvent: NMP (Anhydrous)

Workflow:

Figure 2: Optimized Coupling Workflow ensuring proper solvent ratios.

Step-by-Step:

-

Catalyst Formation: In the reaction vessel, combine the Aryl Bromide and Pd-Catalyst in a minimal amount of THF.

-

Cosolvent Addition: Add anhydrous NMP to the reaction vessel. The volume should be calculated such that after the addition of the Zinc reagent, the final THF:NMP ratio is approximately 2:1 to 3:1.

-

Why? Adding NMP directly to the stock Zinc bottle can cause precipitation over time. Adding it to the reaction vessel is safer.

-

-

Coupling: Add the titrated 6-Cyanohexylzinc bromide solution dropwise to the reaction vessel at room temperature.

-

Monitoring: Monitor reaction progress after 1 hour. If sluggish, heat to 40°C.

-

Quench: Pour into saturated aqueous NH

Cl and extract with Ethyl Acetate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitate in Reagent | Saturation or Oxide formation | Use LiCl during prep (solubilizer). If white solid forms, titrate the supernatant; active species is likely still in solution. |

| Reaction Stalls (<50%) | Catalyst Deactivation | Add NMP before the Zinc reagent to stabilize Pd. Switch to PEPPSI-iPr catalyst which is highly robust. |

| Homocoupling (R-R) | Oxidative coupling | Ensure strict Argon atmosphere. Degas all solvents (sparge with Ar for 20 min). |

| Low Titration Value | Wet THF | THF must be distilled from Na/Benzophenone or passed through activated alumina columns. |

References

-

Knochel, P., et al. (2006).[1] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[1] Angewandte Chemie International Edition.[1][3]

-

Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.[1] (Describes the LiCl solubilization effect applicable to Zn).

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. (Details catalyst selection for alkyl-alkyl coupling).

-

Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[1][4][5][6][7][8][9] (The Iodine/LiCl protocol).[1][7][8][9][10]

-

Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions: Scope and Mechanisms. Chemical Society Reviews. (Mechanistic overview of solvent effects).

Sources

- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

synthesis of cyano-functionalized molecules using 6-Cyanohexylzinc bromide

Application Note: High-Fidelity Synthesis of Cyano-Functionalized Scaffolds using 6-Cyanohexylzinc Bromide

Executive Summary

This technical guide details the handling, synthesis, and application of 6-Cyanohexylzinc bromide , a functionalized organozinc reagent.[1] Unlike Grignard or organolithium reagents, which catastrophically attack the nitrile (cyano) moiety, organozinc species exhibit high functional group tolerance (FGT), allowing the chemoselective construction of C(sp³)–C(sp²) bonds via Negishi cross-coupling.[1] This protocol is designed for medicinal chemists requiring the incorporation of a cyano-alkyl "linker" into aryl or heteroaryl scaffolds—a critical motif for PROTAC linkers and late-stage drug diversifications.[1]

Chemical Profile & Mechanistic Foundation

Reagent Identity:

-

IUPAC Name: 7-(Bromozincio)heptanenitrile[1]

-

Linear Formula:

-

Active Species:

(when prepared via Knochel method)[1] -

Role: Nucleophilic alkyl source with a protected electrophile (nitrile).[1]

The "Zinc Advantage": The carbon-zinc bond is significantly more covalent (less polarized) than C-Mg or C-Li bonds.[1] This reduces the basicity of the carbon nucleophile, preventing nucleophilic attack on the internal nitrile group (which would otherwise form an imine/ketone). However, this lower reactivity necessitates transition metal catalysis (Pd, Ni, or Cu) to effect bond formation.[1]

Mechanism of Action (Negishi Coupling): The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The rate-determining step in alkyl-zinc couplings is often the transmetallation from Zn to Pd.[1]

-

Insight: The use of LiCl (Knochel's salts) is not merely for solubility; it breaks up polymeric zinc aggregates into monomeric species, accelerating transmetallation.[1]

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the 6-cyanohexyl chain is transferred to the palladium center.[1]

Figure 1: The Negishi catalytic cycle.[1][2] The 6-cyanohexyl moiety is transferred during the transmetallation step, facilitated by the LiCl-solubilized zinc species.

Experimental Protocols

Protocol A: Preparation of 6-Cyanohexylzinc Bromide (The Knochel Method)

Use this protocol if the commercial 0.5 M solution is unavailable or if fresh reagent is required for sensitive applications.[1]

Objective: Synthesize 0.5 M active reagent from 7-bromoheptanenitrile.

Reagents:

-

Zinc dust (activated)[1]

-

Lithium Chloride (anhydrous)[1]

-

7-Bromoheptanenitrile[1]

-

THF (anhydrous)[1]

-

1,2-Dibromoethane & TMSCl (for activation)[1]

Step-by-Step:

-

Drying: Flame-dry a 3-neck round-bottom flask under Argon. Add LiCl (1.1 equiv) and heat under high vacuum (150°C) for 1 hour to remove all moisture.

-

Zinc Addition: Cool to RT. Add Zinc dust (1.5 equiv) under Argon flow.[1]

-

Activation: Add dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 min. Cool. Add 1 mol% TMSCl and stir for 5 min.

-

Expert Note: This removes the oxide layer from the Zn surface, exposing reactive metal.

-

-

Insertion: Add 7-bromoheptanenitrile (1.0 equiv) dropwise.

-

Reaction: Stir at 25°C for 12–18 hours.

-

Validation: Monitor by GC-MS (hydrolysis of an aliquot yields heptanenitrile).[1]

-

-

Titration: Allow unreacted Zn to settle. Titrate the supernatant using Iodine (

) in THF to determine precise molarity (typically 0.4–0.6 M).[1]

Protocol B: Negishi Cross-Coupling with Aryl Halides

Objective: Couple 6-cyanohexylzinc bromide with 4-bromoanisole (Model Substrate).

Reagents:

-

Aryl Bromide (1.0 mmol)[1]

-

6-Cyanohexylzinc bromide (1.2–1.5 mmol, ~2.5 mL of 0.5M solution)[1]

-

Catalyst:

(3 mol%)[1]

Workflow:

-

Setup: Charge a Schlenk tube with the Aryl Bromide and Pd catalyst. Evacuate and backfill with Argon (3x).[1]

-

Solvent: Add dry THF (2 mL).

-

Reagent Addition: Add the 6-Cyanohexylzinc bromide solution dropwise via syringe at Room Temperature.

-

Caution: Exothermic. Do not add rapidly.

-

-

Heating: Heat the mixture to 50°C for 4–6 hours.

-

Optimization: For aryl chlorides, use Pd-PEPPSI-IPr or Pd2(dba)3/SPhos and heat to 70°C.[1]

-

-

Quench: Cool to RT. Add saturated

(aq). -

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc). The nitrile group is polar; adjust gradient accordingly.

Visualization: Experimental Workflow

Figure 2: End-to-end workflow from zinc activation to product isolation.

Data & Troubleshooting

Reaction Optimization Matrix:

| Parameter | Standard Condition | High-Difficulty Condition (Steric/Cl) | Rationale |

| Catalyst | Bidentate ligands (dppf) prevent | ||

| Solvent | THF | THF/NMP (4:1) | NMP (polar aprotic) accelerates transmetallation.[1] |

| Temp | 50°C | 70–80°C | Higher energy barrier for oxidative addition of aryl chlorides. |

| Additives | None | CuI (5 mol%) | Copper can facilitate transmetallation (Zn |

Common Failure Modes:

-

No Reaction (Recovered SM):

-

Cause: Catalyst poisoning or inactive Zinc reagent.

-

Fix: Retitrate the zinc reagent.[3] Ensure Argon lines are oxygen-free. Try adding 5 mol% CuI as a co-catalyst.

-

- -Hydride Elimination (Alkene Product):

-

Homocoupling (Ar-Ar):

-

Cause: Oxidative presence or incorrect stoichiometry.

-

Fix: Degas solvents thoroughly.

-

References

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society, 131(22), 7532–7533.[1]

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 45(18), 2958–2961.[1] (Foundational work on LiCl-mediated metal insertion).

- Sigma-Aldrich.

-

Corley, E. G., et al. (2004). Direct Synthesis of Nitriles from Alcohols.[1] The Journal of Organic Chemistry. (Context on nitrile stability).

Sources

scale-up considerations for reactions with 6-Cyanohexylzinc bromide

Application Note & Protocol Guide | Version 2.0

Executive Summary

6-Cyanohexylzinc bromide represents a critical class of functionalized alkylzinc reagents used to introduce nitrile-bearing aliphatic chains via Negishi cross-coupling. Unlike Grignard or organolithium reagents, this organozinc species exhibits high chemoselectivity, tolerating sensitive functional groups (esters, ketones, and its own nitrile moiety) at ambient temperatures.[1]

However, scaling this reagent from gram to kilogram quantities introduces non-linear engineering challenges. The primary risks involve thermal runaway during the induction period , reagent precipitation (clogging transfer lines), and titration inaccuracy . This guide outlines a robust, field-proven protocol utilizing LiCl-mediated solubilization (Knochel-type conditions) to ensure process stability and safety.

Part 1: Strategic Considerations for Scale-Up

The Chemistry of Activation

The formation of 6-Cyanohexylzinc bromide is an oxidative addition of Zinc metal into the Carbon-Bromine bond.

On a large scale, passive oxide layers on commercial zinc dust prevent this reaction. While laboratory scales often use Rieke® Zinc (highly reactive), this is chemically hazardous and expensive at scale. The preferred industrial method is Chemical Activation of standard zinc dust using 1,2-dibromoethane and TMSCl, often supplemented with Lithium Chloride (LiCl).

The "Induction Period" Trap

The most dangerous phase in organozinc scale-up is the induction period.

-

Scenario: You add the alkyl bromide to the zinc slurry.[2] Nothing happens. You add more. Suddenly, the reaction initiates.

-

Consequence: The accumulated halide reacts simultaneously, releasing a massive spike of heat that exceeds the condenser's capacity, potentially causing a solvent boil-over or vessel rupture.

-

Solution: Use a "Heel" initiation strategy (detailed in Protocol 3.1).

Solubility and LiCl

Alkylzinc halides tend to form polymeric aggregates in THF, leading to thick slurries that are impossible to pump or filter.

-

The Fix: Adding anhydrous LiCl (0.5 - 1.0 equiv relative to Zn) breaks these aggregates, forming monomeric species like

. This dramatically improves solubility and reaction rates during the subsequent coupling step.

Part 2: Critical Process Parameters (CPP)

| Parameter | Specification | Impact on Quality/Safety |

| Solvent Water Content | < 50 ppm (Karl Fischer) | Water destroys the reagent instantly; generates H₂ gas (pressure build-up). |

| Zinc Quality | < 10 micron particle size | Surface area drives reaction rate. Coarse dust leads to stalled reactions. |

| Reaction Temp | 45°C - 55°C | Below 40°C: Reaction stalls (accumulation). Above 60°C: Nitrile polymerization or THF decomposition. |

| Agitation | High Shear / Impeller | Zinc is heavy. Poor suspension leads to "hot spots" at the reactor bottom. |

| Inert Atmosphere | Nitrogen or Argon | Oxygen oxidizes the C-Zn bond to a peroxide/alcohol species. |

Part 3: Detailed Manufacturing Protocols

Preparation of 6-Cyanohexylzinc Bromide (1.0 M in THF)

Target Scale: 10 L Reactor (approx. 5 mol batch)

Reagents:

-

6-Bromohexanenitrile (0.95 kg, 5.0 mol)

-

Zinc Dust (0.49 kg, 7.5 mol, 1.5 equiv)

-

Lithium Chloride, anhydrous (0.21 kg, 5.0 mol)

-

1,2-Dibromoethane (5 mol% relative to Zn)

-

TMSCl (Trimethylsilyl chloride) (2 mol% relative to Zn)

-

THF (Anhydrous, 5 L total volume target)

Step-by-Step Protocol:

-

System Prep: Dry the 10 L reactor under vacuum at 60°C for 2 hours. Backfill with Argon.[3][4][5]

-

Solids Charge: Charge Zinc dust and anhydrous LiCl.

-

Note: LiCl is extremely hygroscopic. Handle under inert flow.

-

-

Drying: Heat solids to 140°C under high vacuum for 2 hours to remove trace water from LiCl. Cool to 25°C under Argon.

-

Solvent Charge: Add dry THF (3.5 L). Agitate vigorously (suspend the heavy Zn).

-

Activation:

-

Add 1,2-dibromoethane (47 g). Heat to reflux for 5 minutes. Cool to 50°C.

-

Add TMSCl (16 g). Stir for 15 minutes. The slurry should turn dark grey/metallic.

-

-

Initiation (The Heel):

-

Add 5% of the 6-Bromohexanenitrile (approx. 48 g).

-

Heat to 50°C. Monitor internal temperature (IT).

-

Success Marker: A distinct exotherm (IT rises >2°C without jacket input) indicates initiation.

-

-

Controlled Dosing:

-

Once initiation is confirmed, dose the remaining bromide over 2–4 hours.

-

CRITICAL: Maintain IT between 48°C–52°C using jacket cooling. If IT drops, STOP dosing. Do not let reagents accumulate.

-

-

Post-Reaction: Stir at 50°C for 2 hours. GC analysis of an aliquot (quenched with dilute HCl) should show <1% starting bromide.

-

Filtration: Stop agitation. Allow excess Zn to settle (30 mins). Decant/filter the supernatant through a coarse frit (G3) under Argon pressure into a storage vessel.

Titration (The Modified Knochel Method)

Standard acid/base titration fails here. You must use Iodine titration.[3]

-

Titrant Prep: Prepare a 0.5 M solution of Iodine (I₂) in dry THF.

-

Analyte Prep: Weigh exactly 1.00 mL of the organozinc solution into a tared flask.

-

The Process:

-

Add 2 mL of saturated LiCl/THF solution to the analyte (accelerates I₂ reaction).

-

Titrate with I₂ solution dropwise at 0°C.

-

Endpoint: The solution transitions from colorless to a persistent brown/orange color (excess Iodine).

-

-

Calculation:

Part 4: Negishi Coupling Workflow

Application: Coupling 6-Cyanohexylzinc bromide with an Aryl Bromide.

Catalyst Selection: For scale-up, Pd-PEPPSI-IPr is superior to Pd(PPh₃)₄ due to air stability and faster initiation.

Protocol:

-

Charge Aryl Bromide (1.0 equiv) and Pd-PEPPSI-IPr (1 mol%) into the reactor.

-

Dissolve in THF/NMP (NMP cosolvent, 10% v/v, helps stabilize the catalyst).

-

Pump the titrated 6-Cyanohexylzinc bromide solution (1.2 equiv) slowly into the reactor at 25°C.

-

Exotherm Control: The reaction is exothermic. Control dosing to keep IT < 60°C.

-

Quench: Once complete, quench by inverse addition into a mixture of sat. NH₄Cl and ice. (Direct water addition to the reactor can cause foaming/hydrogen spikes).

Part 5: Process Visualization

Preparation Workflow Diagram

The following diagram illustrates the critical path for safe preparation, highlighting the "Heel" initiation safety gate.

Figure 1: Critical path for organozinc preparation. Note the decision diamond at the "Heel" stage—this is the primary safety barrier against thermal runaway.

Negishi Catalytic Cycle (Simplified)

Understanding the cycle helps troubleshoot "stalled" reactions.

Figure 2: The Negishi cycle.[6] The Transmetallation step is often the bottleneck; LiCl (from the reagent prep) accelerates this step by breaking up Zinc aggregates.

References

-

Knochel, P., et al. (2006).[4] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[4] Synthesis.[1][2][3][4][6][7][8][9][10][11] Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition.[6] Link (Foundational work on LiCl solubilization effects).

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[6] Link

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

-

Berna, P. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development.[12] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

common side reactions with 6-Cyanohexylzinc bromide

Product Category: Functionalized Organozinc Reagents Target Audience: Synthetic Chemists, Process Development Scientists[1]

Introduction: The Functionalized Zinc Advantage

6-Cyanohexylzinc bromide is a primary alkylzinc reagent.[1] Unlike Grignard or organolithium reagents, which would immediately attack the nitrile (cyano) group, this organozinc species exhibits excellent chemoselectivity.[1] It allows for the introduction of a 6-carbon nitrile chain into aryl or vinyl halides via Negishi cross-coupling , or addition to aldehydes/ketones in the presence of Lewis acids.

However, the "soft" nature of zinc comes with trade-offs: slower reactivity and specific sensitivity to aggregation.[1] This guide addresses the common failure modes associated with its preparation, storage, and application.[1]

Module 1: Reagent Integrity & Diagnostics

Is my reagent active, or has it degraded?

Q1: The solution has developed a white precipitate. Is it ruined?

Status: Likely Usable (Conditional)

-

The Science: Commercial and prepared solutions of 6-Cyanohexylzinc bromide often contain Lithium Chloride (LiCl).[1] LiCl is critical for solubilizing the organozinc species by forming a soluble "turbo-Grignard" style complex (

).[1] -

Scenario A (Cold Storage): If stored at -20°C, LiCl or the zinc complex may crystallize.[1]

-

Fix: Warm to room temperature (RT) and gently swirl. If it redissolves, the reagent is fine.[1]

-

-

Scenario B (Hydrolysis): If the precipitate persists at RT and looks "fluffy" or amorphous, it is likely Zinc Hydroxide/Oxide (

) caused by moisture ingress.[1]

Q2: My titration endpoint is muddy/yellow, not clear. How do I get an accurate concentration?

Status: Methodological Error

-

The Issue: Standard iodine titration fails because the formation of

creates a dark precipitate that obscures the endpoint. -

The Fix: Use the Knochel Iodine/LiCl Titration Method .[1]

-

Why it works: Adding LiCl to the titration flask solubilizes the zinc iodide formed during titration, keeping the solution clear until the iodine persists.

See Protocol A: Knochel Titration below for the exact steps.

Module 2: Preparation Troubleshooting

I am making this reagent in-house (Zn + R-Br), but it's failing.

Q3: The Zinc insertion isn't starting (Induction Period).

Cause: Zinc surface passivation (Oxide layer).[1]

-

The Science: The alkyl bromide (6-bromohexanenitrile) cannot penetrate the ZnO layer on commercial zinc dust.

-

The Protocol: You must perform Chemical Activation .[1]

-

Dry: Heat Zn dust (150°C) under vacuum for 2 hours.

-

Activate: Add 5 mol% 1,2-dibromoethane (etches surface) and 1 mol% TMSCl (removes oxides) in THF.

-

Solubilize: Ensure LiCl (1.0 equiv relative to Zn) is present in the THF.[1] This prevents the organozinc from coating the metal surface and stopping the reaction (the "Passivation Block").

-

Q4: I see significant homocoupling (Dodecanedinitrile formation).

Cause: Wurtz Coupling (

-

Mechanism: This occurs when the concentration of the alkyl bromide is too high relative to the active zinc surface, or if the temperature is too high.

-

The Fix:

-

Temperature Control: Keep the reaction between 25°C and 30°C. Do not reflux.

-

Slow Addition: Do not dump the alkyl bromide. Add it as a solution in THF dropwise over 2-4 hours.

-

Module 3: Reaction Optimization (Negishi Coupling)

The coupling with my aryl halide is giving low yields.

Q5: The starting material (Aryl Halide) is recovered unreacted.

Cause: Catalyst Deactivation or Poor Transmetallation.[1]

-

Diagnosis: The zinc reagent is likely fine, but it isn't transferring the alkyl group to the Palladium.

-

The Fix:

-

Ligand Choice: Standard

is often too slow for alkylzincs.[1] Switch to electron-rich, bulky phosphines like S-Phos , RuPhos , or CPhos .[1] These facilitate the difficult transmetallation step.[1] -

Additives: Add 1.0 equiv of LiCl or MgCl_2 if not already present.[1] These salts break down zinc aggregates (

), creating monomeric species that transmetallate faster.[1]

-

Q6: I see "reduced" product (Aryl-H) instead of coupled product.

Cause: Protonation.

-

Source: This is the most common side reaction.[1] It implies moisture in the solvent or an acidic proton on the substrate (e.g., free -OH or -NH).[1]

-

The Fix:

Visualizing the Chemistry

Diagram 1: The "Life Cycle" of 6-Cyanohexylzinc Bromide

This flow illustrates the critical path from preparation to application, highlighting where LiCl plays a structural role.

Caption: The critical role of activation and LiCl solubilization in the reagent's efficacy.

Experimental Protocols

Protocol A: Knochel Iodine/LiCl Titration

Standard iodine titration will fail due to precipitation.[1] Use this modified method.

Materials:

-

Iodine (

) solid (approx 250 mg)[1] -

LiCl (dry, 0.5 M solution in THF)[1]

-

Sample of 6-Cyanohexylzinc bromide

Procedure:

-

Weigh exactly 254 mg (1.0 mmol) of Iodine into a dry Schlenk flask under Argon.

-

Add 5 mL of the 0.5 M LiCl/THF solution.

-

Add the organozinc reagent dropwise via a syringe at 0°C.[1]

-

Endpoint: The solution turns from Brown

Yellow -

Calculation:

Protocol B: Preparation of 6-Cyanohexylzinc Bromide

Optimized to minimize Wurtz coupling.

-

Zinc Drying: Place Zn dust (1.5 equiv) and LiCl (1.5 equiv) in a flask. Heat to 150°C under high vacuum for 2 hours. Cool to RT under Argon.

-

Activation: Add dry THF. Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 min, then cool. Add TMSCl (1 mol%).[1]

-

Addition: Add 6-bromohexanenitrile (1.0 equiv) slowly over 2 hours at 25°C.

-

Critical: Do not let the temperature spike.[1]

-

-

Maturation: Stir for 12 hours at 25°C.

-

Harvest: Stop stirring. Let excess Zn settle (2 hours).[1] Syringe off the supernatant.[1]

Summary Data Tables

Table 1: Common Side Reactions & Mitigation

| Reaction Type | Product Formed | Cause | Mitigation Strategy |

| Protonation | Heptanenitrile | Water/Protic source | Dry LiCl (vacuum/heat); Titrate immediately before use.[1] |

| Wurtz Coupling | 1,12-Dicyanododecane | High local conc. of R-Br | Slow addition of R-Br; Maintain Temp < 30°C. |

| Oxidation | Peroxide / Alcohol | Oxygen ingress | Use strict Schlenk technique; Argon overpressure.[1] |

| Precipitation | Solid Zn species | Cold temp / Saturation | Warm to RT; Ensure [LiCl] is > 0.5M. |

Table 2: Negishi Coupling Optimization Matrix

| Observation | Diagnosis | Action |

| No Reaction | Catalyst failure | Switch to S-Phos or CPhos ligand.[1] |

| Homocoupling (Ar-Ar) | Slow Transmetallation | Add extra LiCl; Increase catalyst loading.[1] |

| Nitrile Hydrolysis | Lewis Acid interference | Avoid strong Lewis acids (e.g., |

References

-

Knochel, P. et al. (2006).[1][3] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[3] Angewandte Chemie International Edition.[1][3][4] [1]

-

Krasovskiy, A. & Knochel, P. (2006).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie (Titration Method).[1] [1]

-

Negishi, E. (2011).[1][5] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture).[1] Angewandte Chemie International Edition.[1][3][4] [1]

-

Organic Syntheses. (2012). Preparation of Functionalized Organozinc Reagents.[1][3][4] Org.[1][2][4][5][6][7] Synth. 2012, 89, 450-459.[1]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

effect of temperature on 6-Cyanohexylzinc bromide reaction rate

Zinc-Link Technical Support Center Specialized Guidance for Functionalized Organometallics

Subject: Optimization of Temperature Parameters for 6-Cyanohexylzinc Bromide Case ID: ZN-CN6-TEMP-001 Status: Resolved / Guide Generated

Executive Summary